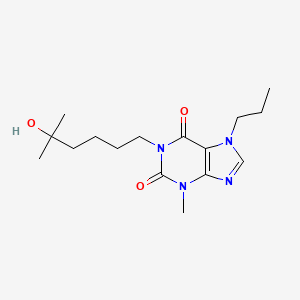
A-802715
Cat. No. B1664748
Key on ui cas rn:
107767-58-8
M. Wt: 322.40 g/mol
InChI Key: SBKAARSDXHSHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05856330
Procedure details


22.4 g (0.3 mol) of methylmagnesium chloride in the form of a 20% strength solution in tetrahydrofuran are added dropwise with vigorous stirring at room temperature to a suspension of 61.3 g (0.2 mol) of 3-methyl-1-(5-oxohexyl)-7-propylxanthine in 2 l of anhydrous ether, the internal temperature rising to approximately 30° C. The mixture is then warmed with stirring and under reflux for 2 hours, treated with saturated aqueous ammonium chloride solution to decompose the alkoxide formed, and the organic phase is separated off and washed twice with 500 ml of water each time. The collected water phases are extracted thoroughly with dichloromethane again. The dichloromethane extract is combined with the ethereal phase, dried over sodium sulfate, filtered and evaporated under reduced pressure, 59.0 g of crude product (91.5% of theory) being obtained, which is purified by recrystallization from diisopropyl ether.





[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Mg]Cl.[CH3:4][N:5]1[C:13]2[N:12]=[CH:11][N:10]([CH2:14][CH2:15][CH3:16])[C:9]=2[C:8](=[O:17])[N:7]([CH2:18][CH2:19][CH2:20][CH2:21][C:22](=[O:24])[CH3:23])[C:6]1=[O:25].[Cl-].[NH4+]>O1CCCC1.CCOCC>[OH:24][C:22]([CH3:1])([CH3:23])[CH2:21][CH2:20][CH2:19][CH2:18][N:7]1[C:8](=[O:17])[C:9]2[N:10]([CH2:14][CH2:15][CH3:16])[CH:11]=[N:12][C:13]=2[N:5]([CH3:4])[C:6]1=[O:25] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
61.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(N(C(C=2N(C=NC12)CCC)=O)CCCCC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
[Compound]
|
Name
|
alkoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising to approximately 30° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 500 ml of water each time
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The collected water phases are extracted thoroughly with dichloromethane again
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The dichloromethane extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure, 59.0 g of crude product (91.5% of theory)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
being obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which is purified by recrystallization from diisopropyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(CCCCN1C(=O)N(C=2N=CN(C2C1=O)CCC)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
